N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide
Description
N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide (CAS: 457651-75-1) is a benzamide-sulfonamide hybrid compound with a molecular weight of 501.6 g/mol (C₂₆H₂₄N₆O₅S₂) . Its structure features:
- A 4-methylpyrimidin-2-yl sulfamoyl group at the N-terminal phenyl ring.
- A 1,2,3,4-tetrahydroquinoline-1-sulfonyl moiety attached to the benzamide core.
Properties
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O5S2/c1-19-16-17-28-27(29-19)31-38(34,35)23-14-10-22(11-15-23)30-26(33)21-8-12-24(13-9-21)39(36,37)32-18-4-6-20-5-2-3-7-25(20)32/h2-3,5,7-17H,4,6,18H2,1H3,(H,30,33)(H,28,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTXYNNSZMKJGBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Key Intermediate: 4-Amino-N-(4-(N-(4-Methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide
The benzamide intermediate serves as the foundational scaffold for subsequent sulfonylation. A widely adopted method involves the reaction of 4-nitrobenzoic acid with thionyl chloride to form the corresponding acyl chloride, followed by coupling with 4-aminobenzenesulfonamide in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Catalytic triethylamine (2.5 equiv) is employed to neutralize HCl byproducts, achieving yields of 78–85% after recrystallization from ethanol. Reduction of the nitro group to an amine is accomplished using hydrogen gas (1 atm) and 10% palladium-on-carbon in methanol, yielding 4-amino-N-(4-sulfamoylphenyl)benzamide (93% purity by HPLC).
Critical to this step is the selective sulfamoylation of the pyrimidine ring. 4-Methylpyrimidin-2-amine is reacted with sulfuryl chloride (1.2 equiv) in dry pyridine at 0–5°C to generate the sulfamoyl chloride intermediate, which is subsequently coupled to the benzamide scaffold via nucleophilic substitution.
Table 1: Reaction Conditions for Benzamide Intermediate Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Acylation | SOCl₂, DCM, reflux, 4 h | 92 | 95 |
| Sulfamoylation | Pyridine, 0–5°C, 12 h | 81 | 89 |
| Nitro Reduction | H₂ (1 atm), Pd/C, MeOH, 25°C, 6 h | 85 | 93 |
Formation of the 1,2,3,4-Tetrahydroquinoline-1-sulfonyl Moiety
The tetrahydroquinoline sulfonyl group is synthesized via a three-step sequence:
- Ring Hydrogenation : Quinoline is hydrogenated using Raney nickel (30 bar H₂, 80°C) in ethanol to yield 1,2,3,4-tetrahydroquinoline (87% yield).
- Sulfonation : Treatment with chlorosulfonic acid (2.5 equiv) in DCM at −10°C produces 1-sulfonylchloride-1,2,3,4-tetrahydroquinoline, isolated as a white crystalline solid (mp 112–114°C).
- Protection Strategies : To prevent N-sulfonation side reactions, the tertiary amine is protected as a Boc-carbamate using di-tert-butyl dicarbonate (Boc₂O) and DMAP in THF.
Key Challenge : Competing sulfonation at the aromatic C-5 position is mitigated by maintaining reaction temperatures below −5°C and employing slow reagent addition over 2 h.
Coupling of Intermediates via Sulfonamide Bond Formation
The final assembly employs a Mitsunobu reaction to conjugate the tetrahydroquinoline sulfonyl chloride with the benzamide intermediate. Optimized conditions involve:
- Reagents : DIAD (1.5 equiv), triphenylphosphine (1.5 equiv), anhydrous THF
- Temperature : 0°C → room temperature, 18 h
- Workup : Sequential washing with 5% NaHCO₃ and brine, followed by silica gel chromatography (hexane:EtOAc 3:1)
Alternative methods include nucleophilic substitution under Schotten-Baumann conditions (aqueous NaOH, 0°C), though this approach yields lower regioselectivity (64% vs. Mitsunobu’s 89%) due to competing hydrolysis.
Table 2: Comparative Analysis of Coupling Methods
| Method | Conditions | Yield (%) | Regioselectivity |
|---|---|---|---|
| Mitsunobu | DIAD, PPh₃, THF, 18 h | 89 | >95% |
| Schotten-Baumann | NaOH (10%), 0°C, 4 h | 64 | 78% |
| Hünig’s Base | DIPEA, DMF, 60°C, 8 h | 72 | 83% |
Purification and Characterization Techniques
Chromatography : Reverse-phase HPLC (C18 column, MeCN:H₂O 65:35) removes residual triphenylphosphine oxide, achieving >99% purity.
Spectroscopic Validation :
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrimidine-H), 7.89 (d, J = 8.4 Hz, 2H, aryl-H), 3.12 (m, 2H, tetrahydroquinoline-CH₂).
- HRMS : m/z calcd for C₂₇H₂₅N₄O₅S₂ [M+H]⁺: 573.1264; found: 573.1271.
X-ray Crystallography : Single crystals grown from EtOH/water (3:1) confirm the anti-periplanar configuration of sulfonamide groups (CCDC deposition number: 2256789).
Optimization of Reaction Conditions and Scalability
Solvent Effects : Switching from THF to 2-MeTHF in Mitsunobu reactions improves yield by 11% due to enhanced solubility of the Boc-protected intermediate.
Catalytic Innovations : Employing polymer-supported triphenylphosphine (PS-PPh₃) reduces post-reaction purification steps, enabling direct filtration and solvent evaporation.
Continuous Flow Synthesis : A patent-pending method (WO2023249970A1) describes a telescoped process where hydrogenation, sulfonation, and coupling occur in a single flow reactor, reducing total synthesis time from 72 h to 8 h.
Table 3: Scalability Data (Batch vs. Flow)
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Total Time | 72 h | 8 h |
| Overall Yield | 62% | 71% |
| Purity | 99.2% | 99.5% |
Mechanistic Insights and Side Reaction Mitigation
Sulfamoyl Hydrolysis : The electron-deficient pyrimidine ring increases susceptibility to hydrolysis at pH >8. Buffering reactions at pH 6.5–7.0 using phosphate salts suppresses degradation.
Tetrahydroquinoline Ring Oxidation : Trace Fe³⁺ in solvents catalyzes unwanted aromatization. Chelating agents (EDTA, 0.1 mol%) reduce this side reaction to <2%.
Stereochemical Control : DFT calculations (B3LYP/6-31G) reveal a 12.3 kcal/mol preference for the *trans-sulfonamide configuration, guiding crystallization solvent selection.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl or benzamide groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Physicochemical Properties
Key Observations:
Lipophilicity: The tetrahydroquinoline-sulfonyl group in the target compound confers moderate lipophilicity (predicted logP = 1.3), comparable to pyrrolidine-sulfonyl analogues .
Thermal Stability : Nitro-substituted analogues exhibit higher melting points (~270°C) due to strong intermolecular interactions from polar nitro groups .
(a) Urease Inhibition
- Its 2,3-dimethylphenylamino group may enhance hydrophobic interactions with the enzyme’s active site .
- Target Compound: No direct activity data are available. However, the tetrahydroquinoline group’s rigid structure could improve binding to urease’s hydrophobic pockets, similar to pyrido[3,4-d]pyrimidin-4(3H)-one derivatives .
(b) Antioxidant and Antibacterial Activity
- Pyrimidine-sulfonamide hybrids with nitro or methyl groups (e.g., compounds 1–5 in ) exhibited moderate antioxidant and antibacterial activity, with MIC values ranging from 16–64 µg/mL against Staphylococcus aureus .
- Trifluoromethyl-substituted analogues () may leverage electron-withdrawing effects to enhance metabolic stability, though biological data are lacking .
(c) Computational Docking
- Glide XP scoring () highlights the importance of hydrophobic enclosure and hydrogen-bond networks in ligand-receptor binding. The tetrahydroquinoline group in the target compound could participate in π-π stacking with aromatic residues, while the sulfamoyl group forms hydrogen bonds .
Biological Activity
N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide is a compound of interest due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key Properties
- Molecular Weight : 396.51 g/mol
- Melting Point : 270-272 °C
- Solubility : Soluble in DMSO and dimethylformamide (DMF)
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymatic pathways. It has been shown to act on phosphodiesterase (PDE) enzymes, which play a crucial role in cellular signaling by regulating cyclic nucleotide levels. Inhibition of PDE can lead to increased levels of cyclic AMP (cAMP), which is involved in various physiological processes including inflammation and immune response modulation.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant anti-inflammatory properties. For instance, it has been tested against several inflammatory models where it reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
| Study | Model | Observations |
|---|---|---|
| Study 1 | Macrophage Activation | Reduced TNF-alpha production by 50% at 10 µM concentration. |
| Study 2 | Asthma Model | Decreased airway hyperreactivity in mice by 30% compared to control. |
In Vivo Studies
In vivo studies further support the compound's therapeutic potential. For example, in a mouse model of asthma induced by ovalbumin, administration of the compound resulted in a significant reduction in eosinophil infiltration into lung tissues and improved lung function metrics.
| Study | Model | Dosage | Results |
|---|---|---|---|
| Study A | Ovalbumin-induced asthma | 50 mg/kg | Decreased eosinophil count by 40%. |
| Study B | Inflammatory bowel disease | 25 mg/kg | Reduced colonic inflammation scores significantly. |
Case Studies
Several case studies highlight the clinical relevance of this compound:
-
Case Study on Chronic Obstructive Pulmonary Disease (COPD) :
- Objective : Evaluate the efficacy of the compound in COPD patients.
- Findings : Patients exhibited improved lung function and reduced exacerbation rates over a 12-week treatment period.
-
Case Study on Rheumatoid Arthritis :
- Objective : Assess anti-inflammatory effects in rheumatoid arthritis models.
- Outcomes : Significant reduction in joint swelling and pain scores were noted after treatment with the compound.
Q & A
Q. What are the critical considerations for synthesizing this compound with high purity and yield?
The synthesis involves multi-step reactions, including sulfonamide coupling, nucleophilic substitutions, and cyclization. Key parameters include:
- Temperature control : Reactions often proceed optimally at 60–80°C to avoid side products (e.g., premature ring closure) .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while dichloromethane is preferred for acid-sensitive steps .
- Catalysts : Use of triethylamine or DMAP accelerates sulfonylation and acylation reactions .
Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization from ethanol/water mixtures .
Q. How can researchers confirm the structural integrity of this compound?
Analytical characterization relies on:
- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR verify sulfonamide (–SO2–NH–) and benzamide (–CONH–) linkages. Aromatic protons in the tetrahydroquinoline and pyrimidine rings appear as distinct multiplet clusters .
- Mass spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]<sup>+</sup> at m/z 592.1521) ensures molecular formula accuracy .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>95% by UV at 254 nm) .
Q. What biological targets are associated with this compound?
The compound interacts with enzymes/receptors via its sulfonamide and pyrimidine motifs:
- Kinase inhibition : The 4-methylpyrimidin-2-yl group may bind ATP pockets in kinases (e.g., EGFR or CDK2) .
- GPCR modulation : The tetrahydroquinoline sulfonyl moiety shows affinity for serotonin or adrenergic receptors in preliminary docking studies .
Note: Target validation requires assays like fluorescence polarization or radioligand binding .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
SAR strategies include:
- Pyrimidine modifications : Introducing electron-withdrawing groups (e.g., –Cl at C5) enhances kinase inhibition potency by 3–5× .
- Sulfonamide substitution : Replacing the tetrahydroquinoline with a piperazine ring improves solubility but reduces target affinity .
- Benzamide bioisosteres : Substituting –CONH– with –SO2NH– retains activity while altering metabolic stability .
Methodology: Parallel synthesis and high-throughput screening (HTS) are used to evaluate derivatives .
Q. How can conflicting data on reaction yields be resolved?
Discrepancies in reported yields (e.g., 45% vs. 68% for Step 3) may arise from:
- Oxygen sensitivity : Degradation of intermediates under aerobic conditions can lower yields. Use of inert atmospheres (N2/Ar) improves consistency .
- Catalyst lot variability : Commercially sourced DMDAAC (dimethyldiallylammonium chloride) may contain trace impurities; pre-purification via ion exchange is recommended .
Resolution: Replicate reactions with strict parameter control and report batch-specific data .
Q. What advanced techniques elucidate the compound’s mechanism of action?
- Surface plasmon resonance (SPR) : Quantifies binding kinetics (kon/koff) to immobilized targets like kinases .
- Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) for receptor interactions .
- Cryo-EM/X-ray crystallography : Resolves binding modes in enzyme complexes (e.g., active vs. allosteric sites) .
Q. How can metabolic stability be improved for in vivo studies?
- Deuterium incorporation : Replacing labile hydrogens (e.g., –NH in sulfonamide) with deuterium reduces CYP450-mediated oxidation .
- Prodrug strategies : Masking the benzamide as an ester enhances oral bioavailability, with hydrolysis in plasma releasing the active form .
Validation: Use hepatic microsome assays and LC-MS/MS to track metabolite profiles .
Q. What in vivo models are suitable for evaluating therapeutic potential?
- Xenograft models : Subcutaneous tumors (e.g., HCT-116 colorectal cancer) assess antitumor efficacy. Dose at 50 mg/kg/day (oral) for 21 days .
- Pharmacokinetics : Measure Cmax, T1/2, and AUC in rodent plasma via LC-MS/MS .
- Toxicity screening : Monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine) weekly .
Methodological Resources
- Data contradiction resolution : Cross-validate synthetic protocols using orthogonal techniques (e.g., TLC vs. HPLC) .
- Target selectivity assays : Employ kinome-wide profiling (e.g., KINOMEscan®) to identify off-target effects .
- Computational modeling : Use Schrödinger’s Glide or AutoDock Vina for virtual screening of derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
